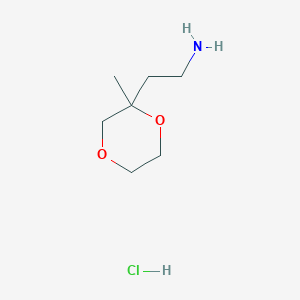
2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a chemical compound with the empirical formula C7H16ClNO2. It is also known as 2-(2-MDOEA)-HCl. The compound has a molecular weight of 181.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H . This indicates that the compound contains a 1,4-dioxane ring with a methyl group and an ethanamine group attached to one of the carbon atoms in the ring. The compound also includes a hydrochloride group .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity Studies
Research involving Cu(II) complexes of tridentate ligands, including those structurally related to 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride, has shown significant DNA binding propensity and nuclease activity. These complexes demonstrate low toxicity for different cancer cell lines, indicating potential for therapeutic applications (Kumar et al., 2012).
Water Purification Techniques
Studies have explored the degradation of 1,4-dioxane, a structurally related compound to this compound, in dilute aqueous solutions using advanced oxidation processes. This research is crucial for treating contaminated water, as 1,4-dioxane is a persistent environmental pollutant (Stefan & Bolton, 1998).
Photocatalytic Mineralization
The TiO2/BaTiO3-assisted photocatalytic mineralization of pollutants, using UV-light irradiation in the presence of oxidizing agents, has been investigated. This process leads to the degradation of complex organic molecules into simpler forms, highlighting the application in environmental cleanup efforts (Devi & Krishnamurthy, 2009).
Polymerization Control
Research on solvent effects to control the polymerization of isoprene has identified that using solvents like 1,4-dioxane can increase the rate of initiator consumption and result in narrower molecular weight distributions of the resulting polymer. This insight is valuable for the synthesis of specialized polymers with precise properties (Harrisson, Couvreur, & Nicolas, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(2-methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGZMGLTMUEHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

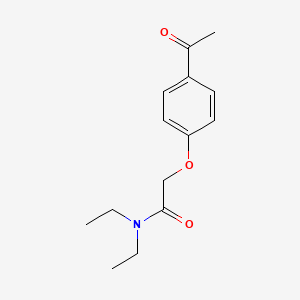
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)

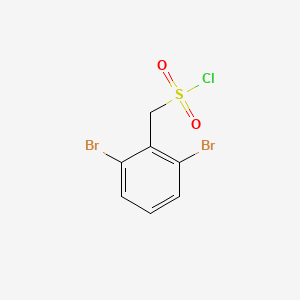
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
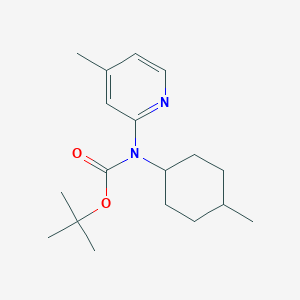
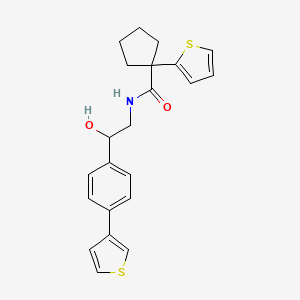
![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)
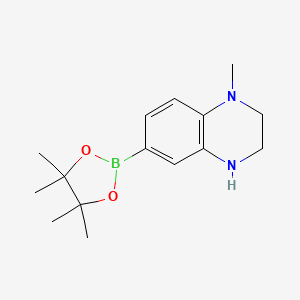
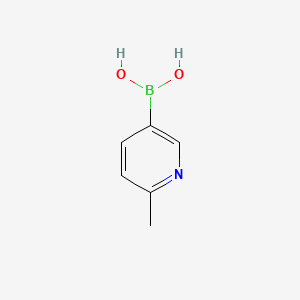
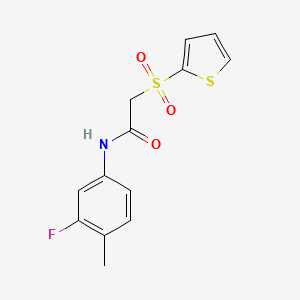
![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)